3-Amino-2-methylimidazo[1,2-a]pyridine-7-carboxylic acid
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Overview
Description
3-Amino-2-methylimidazo[1,2-a]pyridine-7-carboxylicacid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-methylimidazo[1,2-a]pyridine-7-carboxylicacid typically involves multicomponent reactions, oxidative coupling, and tandem reactions . One common method is the microwave-assisted one-pot Ugi-type reaction, which is efficient and yields high purity products .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include solvent-free synthesis and the use of catalysts to enhance reaction rates .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-methylimidazo[1,2-a]pyridine-7-carboxylicacid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the molecule.
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds .
Scientific Research Applications
3-Amino-2-methylimidazo[1,2-a]pyridine-7-carboxylicacid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the development of new materials and as a fluorescent probe for the detection of metal ions.
Mechanism of Action
The mechanism of action of 3-Amino-2-methylimidazo[1,2-a]pyridine-7-carboxylicacid involves its interaction with specific molecular targets. For example, it acts as an inhibitor of glutamine synthetase, a key enzyme in the metabolism of glutamine. This inhibition disrupts the synthesis of glutamine, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazo[1,2-a]pyridine: Known for its antimicrobial properties.
3-Bromo-2-methylimidazo[1,2-a]pyridine: Exhibits significant antibacterial activity.
Uniqueness
3-Amino-2-methylimidazo[1,2-a]pyridine-7-carboxylicacid is unique due to its specific functional groups, which confer distinct biological activities and make it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C9H9N3O2 |
---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
3-amino-2-methylimidazo[1,2-a]pyridine-7-carboxylic acid |
InChI |
InChI=1S/C9H9N3O2/c1-5-8(10)12-3-2-6(9(13)14)4-7(12)11-5/h2-4H,10H2,1H3,(H,13,14) |
InChI Key |
KGRVEGWLFIKCQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CC(=CC2=N1)C(=O)O)N |
Origin of Product |
United States |
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